molecular formula C7H8N2OS B3036566 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one CAS No. 36234-66-9

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

Cat. No.: B3036566
CAS No.: 36234-66-9
M. Wt: 168.22 g/mol
InChI Key: AYSCUQOLIIAARX-UHFFFAOYSA-N
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Description

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a heterocyclic compound that belongs to the class of benzothiazoles

Mechanism of Action

Target of Action

The primary target of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its targets by inhibiting quorum sensing . This interaction results in the disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway allows bacteria to respond to external factors such as nutrient availability and defense mechanisms . The compound’s action on this pathway disrupts these responses, leading to downstream effects such as the inhibition of biofilm formation and virulence production .

Result of Action

The result of the compound’s action is the inhibition of bacterial behaviors coordinated through quorum sensing . This includes the inhibition of biofilm formation and virulence production , which are key factors in the pathogenesis of many bacterial infections.

Action Environment

The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of quorum sensing in Gram-negative bacteria, specifically targeting the LasB system in Pseudomonas aeruginosa . This interaction inhibits the communication pathways of the bacteria, thereby reducing virulence and biofilm formation. Additionally, this compound has been found to bind to the active site of the LasR system with high affinity, further demonstrating its potential as a biochemical tool .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, such as MCF-7 breast cancer cells . This activity is mediated through the inhibition of heat shock protein 90 (HSP90) client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 . These interactions highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In bacterial cells, it binds to the active site of the LasR system, inhibiting quorum sensing and reducing virulence . In mammalian cells, the compound inhibits HSP90, leading to the destabilization of its client proteins and subsequent antiproliferative effects . These molecular interactions underscore the compound’s ability to modulate enzyme activity, protein stability, and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits quorum sensing in bacteria without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism in bacterial cells involves its interaction with quorum sensing pathways, leading to the inhibition of virulence factors . In mammalian cells, its metabolism may involve the modulation of HSP90 activity and the subsequent effects on protein stability and gene expression

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary depending on the presence of these transporters and the compound’s affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzothiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSCUQOLIIAARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36234-66-9
Record name 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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